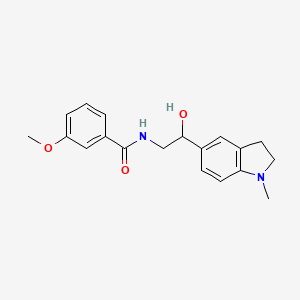

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-methoxybenzamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-21-9-8-13-10-14(6-7-17(13)21)18(22)12-20-19(23)15-4-3-5-16(11-15)24-2/h3-7,10-11,18,22H,8-9,12H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWXCJUVVIDQHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Indoline Derivative: Starting with 5-bromo-1-methylindoline, a nucleophilic substitution reaction introduces the hydroxyethyl group.

Coupling with Benzamide: The intermediate is then coupled with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include:

Catalyst Optimization: Using specific catalysts to increase reaction efficiency.

Reaction Conditions: Fine-tuning temperature, pressure, and solvent conditions to maximize output.

Purification Techniques: Employing advanced purification methods like recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The benzamide moiety can be reduced to an amine under suitable conditions.

Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

Anticancer Activity

Several studies have demonstrated the anticancer potential of related compounds bearing similar structural motifs. For instance, the introduction of methoxy and hydroxy groups into the benzamide structure has been linked to enhanced antiproliferative effects against various cancer cell lines.

- Case Study : In vitro studies showed that derivatives with hydroxyl and methoxy substitutions exhibited significant cytotoxicity against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The most potent derivatives had IC₅₀ values in the low micromolar range, indicating strong antiproliferative activity .

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound A | MCF-7 | 3.1 |

| Compound B | HCT116 | 1.2 |

| N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-methoxybenzamide | TBD | TBD |

Antioxidant Properties

The antioxidant capabilities of this compound have also been explored. Compounds with similar structures have shown to prevent oxidative damage, which is crucial in cancer prevention.

- Research Findings : Hydroxy-substituted derivatives were tested for their antioxidative capacity using spectroscopic methods, showing improved activity compared to standard antioxidants like butylated hydroxytoluene (BHT).

| Method Used | Activity Level |

|---|---|

| DPPH Scavenging | High |

| ABTS Assay | Moderate |

| FRAP Assay | Significant |

Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents suggests potential applications in neurodegenerative disease treatment. Studies on related compounds indicate that they may inhibit neuronal apoptosis and promote cell survival.

- Case Study : In vivo models demonstrated that certain derivatives reduced neuroinflammation and oxidative stress markers, indicating their potential as therapeutic agents for conditions like Alzheimer's disease .

Synthetic Applications

This compound can be synthesized through various methods involving the coupling of indole derivatives with benzamides. This synthetic versatility allows for the development of new derivatives with tailored biological activities.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-methoxybenzamide exerts its effects is likely related to its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes or receptors, modulating their activity.

Pathways Involved: Could involve inhibition or activation of signaling pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its structural hybridization. Below is a comparative analysis with analogous molecules:

Table 1: Structural and Functional Comparisons

Key Findings

Substituent Position and Reactivity: The 3-methoxy group in the target compound contrasts with the 3-methyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide. Methoxy’s electron-donating nature may enhance solubility and stabilize intermediates in catalytic reactions compared to methyl’s steric effects.

Biological Activity :

- Tryptamine analogs like 5-methoxytryptamine exhibit serotonergic activity due to their ethylamine side chain and indole core. The target compound’s indoline-benzamide hybrid may reduce bioavailability but improve metabolic stability.

Catalytic Utility: N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide is noted for its N,O-bidentate directing group, which facilitates metal-catalyzed C–H bond activation. The target compound’s indoline-hydroxyl group could serve a similar role, though steric hindrance from the methyl group might limit coordination efficiency.

Biological Activity

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-methoxybenzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H22N2O

- Molecular Weight : 326.4 g/mol

- Structure : The compound features an indoline moiety and a methoxybenzamide group, contributing to its biological activity.

1. Inhibition of Dipeptidyl Peptidase IV (DPP-IV)

One of the primary biological activities attributed to this compound is its role as an inhibitor of DPP-IV. This enzyme is crucial in glucose metabolism and is a target for diabetes treatment.

- Mechanism : DPP-IV inhibitors increase levels of incretin hormones, which help regulate insulin secretion in response to meals. Inhibition leads to improved glycemic control in diabetic models.

- Research Findings : In studies, compounds similar to this one have shown significant reductions in blood glucose levels in diabetic rats, indicating potential therapeutic benefits for diabetes management .

2. Anticancer Properties

Recent studies have suggested that this compound may exhibit anticancer properties.

- Case Study : A study reported that derivatives of benzamide, including 3-methoxybenzamide, inhibited cell growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

- Mechanism : The compound may interfere with signaling pathways involved in cell proliferation and survival, although the specific pathways affected by this compound require further elucidation.

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| DPP-IV Inhibition | Reduced blood glucose levels | |

| Anticancer Activity | Induced apoptosis in cancer cells | |

| Cell Division Inhibition | Filamentation in Bacillus subtilis |

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : By inhibiting DPP-IV, the compound enhances insulin secretion and improves glucose tolerance.

- Cell Cycle Disruption : Similar compounds have been shown to affect cell cycle regulators, leading to the arrest of cancer cell proliferation.

- Induction of Apoptosis : The compound may promote programmed cell death through intrinsic apoptotic pathways, as evidenced by morphological changes observed in treated cancer cells.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for designing analogs of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-methoxybenzamide, and how are key physicochemical properties optimized during synthesis?

- Methodological Answer : The synthesis of analogs typically involves modular modifications to the benzamide core and indole/piperazine side chains. For example, introducing substituents like methoxy or cyano groups at specific positions can enhance receptor affinity and selectivity. Lipophilicity (logP) is optimized to balance blood-brain barrier penetration and nonspecific binding, with target logP values between 2.3–2.5 . Radiolabeling (e.g., carbon-11 or fluorine-18) is achieved via methoxy group substitution for PET tracer development .

Q. Which analytical techniques are critical for structural characterization and purity assessment of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential for confirming molecular structure. Purity is validated using HPLC with UV/Vis or mass detection. For radiolabeled analogs, radio-TLC or radio-HPLC ensures radiochemical purity >95% .

Q. How are in vitro pharmacological profiles (e.g., receptor affinity, selectivity) evaluated for this compound?

- Methodological Answer : Competitive binding assays using transfected cell lines expressing target receptors (e.g., D4 dopamine receptors) and off-target receptors (e.g., D2, sigma1) are standard. IC₅₀ values are determined via radioligand displacement, with selectivity ratios calculated (e.g., >100-fold selectivity over D2/D3 receptors) . Functional activity is assessed using cAMP or β-arrestin recruitment assays .

Advanced Research Questions

Q. What strategies address discrepancies between in vitro receptor affinity and in vivo efficacy for dopamine D4-targeting compounds like this benzamide derivative?

- Methodological Answer : Pharmacokinetic (PK) studies in rodents/non-human primates assess brain penetration and metabolite stability. For example, intraperitoneal administration in primates showed rapid CNS entry but limited retinal accumulation due to blood-retina barrier restrictions. Adjusting logP or introducing polar groups can improve tissue-specific distribution .

Q. How can computational methods (e.g., molecular docking, QSAR) guide the optimization of D4 receptor selectivity and reduce off-target effects?

- Methodological Answer : Molecular docking using D4 receptor crystal structures (e.g., PDB: 5WIU) identifies key binding interactions (e.g., hydrogen bonding with Ser196). QSAR models trained on indole/benzamide derivatives highlight substituents (e.g., 3-cyanopyridine) that enhance selectivity. Machine learning predicts ADMET properties to prioritize analogs .

Q. What experimental designs are used to validate the compound’s potential as a PET tracer for retinal D4 receptors?

- Methodological Answer : In vivo PET imaging in non-human primates measures time-activity curves in retinal regions. Blocking studies with unlabeled ligands confirm specific binding. Ex vivo autoradiography validates tracer distribution, while metabolite analysis in plasma and brain ensures tracer stability .

Q. How are structural-activity relationship (SAR) studies conducted to identify critical pharmacophores in indole-benzamide hybrids?

- Methodological Answer : Systematic substitution at the indole 5-position (e.g., methyl, methoxy) and benzamide 3-methoxy group evaluates effects on receptor affinity. For example, replacing methoxy with bulkier groups reduces D4 binding, while electron-withdrawing groups (e.g., cyano) improve selectivity .

Data Contradiction and Resolution

Q. How should researchers interpret conflicting data on CNS penetration versus peripheral receptor binding observed in preclinical studies?

- Methodological Answer : Use compartmental PK modeling to differentiate free versus protein-bound drug fractions. Tissue microdialysis in brain/retina quantifies unbound concentrations. If peripheral binding dominates, consider prodrug strategies or covalent labeling to enhance target engagement .

Q. What approaches resolve inconsistencies in receptor selectivity profiles across species (e.g., primate vs. rodent D4 receptors)?

- Methodological Answer : Cross-species receptor homology modeling identifies divergent residues (e.g., primate-specific Gly94) affecting ligand binding. In vitro assays using species-specific receptor isoforms clarify selectivity differences. Functional assays (e.g., calcium flux) validate translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.